2-((Fluoroiodomethyl)sulfonyl)pyridine
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Overview
Description
2-((Fluoroiodomethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H5FINO2S and a molecular weight of 301.08 g/mol It is characterized by the presence of a fluoroiodomethyl group and a sulfonyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-((Fluoroiodomethyl)sulfonyl)pyridine typically involves the reaction of pyridine derivatives with fluoroiodomethyl sulfone precursors. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-((Fluoroiodomethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoroiodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
2-((Fluoroiodomethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Fluoroiodomethyl)sulfonyl)pyridine involves its interaction with various molecular targets. The fluoroiodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their functions . The sulfonyl group can participate in redox reactions, affecting the redox state of the target molecules and influencing their biological activities .
Comparison with Similar Compounds
2-((Fluoroiodomethyl)sulfonyl)pyridine can be compared with other similar compounds, such as:
2-((Chloroiodomethyl)sulfonyl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-((Bromoiodomethyl)sulfonyl)pyridine: Contains a bromine atom instead of fluorine, which can affect its chemical properties and applications.
2-((Iodoiodomethyl)sulfonyl)pyridine:
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H5FINO2S |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-[fluoro(iodo)methyl]sulfonylpyridine |
InChI |
InChI=1S/C6H5FINO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H |
InChI Key |
XXSXBEYUENKPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)I |
Origin of Product |
United States |
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